1-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]-2-(furan-3-yl)ethanone
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Overview
Description
1-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]-2-(furan-3-yl)ethanone is a complex organic compound that features a unique combination of structural motifs, including a benzodioxin ring, a pyrrolidine ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]-2-(furan-3-yl)ethanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzodioxin Ring: This step often involves the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reaction of amines with dihalides or through reductive amination processes.
Coupling with Furan Derivatives: The final step involves coupling the benzodioxin-pyrrolidine intermediate with furan derivatives using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]-2-(furan-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild oxidizing conditions.
Reduction: The carbonyl group can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, or m-CPBA.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products:
Oxidation: Furanones and related derivatives.
Reduction: Alcohols and diols.
Substitution: Substituted furan derivatives.
Scientific Research Applications
1-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]-2-(furan-3-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]-2-(furan-3-yl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, signal transduction, and metabolic processes.
Comparison with Similar Compounds
- 1-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethanone
- 1-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]-2-(pyridin-3-yl)ethanone
Uniqueness: 1-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]-2-(furan-3-yl)ethanone stands out due to its unique combination of structural motifs, which confer distinct chemical reactivity and biological activity. Its furan ring, in particular, provides unique electronic properties that differentiate it from similar compounds with thiophene or pyridine rings.
Properties
IUPAC Name |
1-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]-2-(furan-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c20-17(11-13-6-8-21-12-13)19-7-2-4-15(19)14-3-1-5-16-18(14)23-10-9-22-16/h1,3,5-6,8,12,15H,2,4,7,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGVZBWGHJTBGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=COC=C2)C3=C4C(=CC=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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